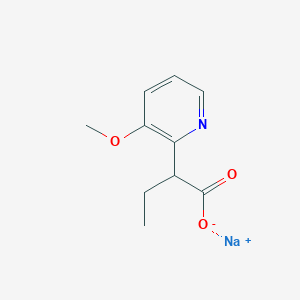

Sodium 2-(3-methoxypyridin-2-yl)butanoate

Description

Properties

IUPAC Name |

sodium;2-(3-methoxypyridin-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMTUCCMWSXGHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-methoxypyridin-2-yl)butanoate typically involves the reaction of 3-methoxypyridine with butanoic acid in the presence of a sodium base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-methoxypyridin-2-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Sodium 2-(3-methoxypyridin-2-yl)butanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Sodium 2-(3-methoxypyridin-2-yl)butanoate with analogous compounds based on substituent effects, synthesis routes, and analytical data from the evidence provided.

Substituent Effects on Physicochemical Properties

- Ethyl 3-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate (Compound 8, ): This compound contains a bulky quinazoline moiety and bromine substituents, which increase molecular weight and reduce polarity compared to the methoxypyridine group in the target compound.

- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): The trifluoroethylamino group introduces strong electron-withdrawing effects, which could stabilize the molecule against hydrolysis compared to the methoxypyridine system. The sodium salt form of the target compound likely exhibits higher aqueous solubility due to ionic character .

- Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5, ) :

The imidazole ring provides rigidity and hydrogen-bonding capacity, contrasting with the pyridine ring’s planar structure and lone pair availability. This difference may influence binding affinities in enzyme inhibition studies .

Analytical and Spectral Data

A comparative table of key properties is provided below:

*Theoretical values for the target compound are estimated based on structural analogs.

Research Implications and Limitations

The evidence highlights critical trends:

- Solubility and Stability : Sodium salts (e.g., the target compound) generally exhibit higher solubility than ester derivatives (e.g., methyl/ethyl esters in –4), which is advantageous for pharmaceutical formulations .

- Synthetic Complexity : Bulky substituents (e.g., quinazoline in ) require harsh conditions, whereas simpler groups (e.g., methoxypyridine) may enable streamlined synthesis.

- Analytical Challenges: The absence of direct spectral data for this compound in the evidence necessitates further experimental characterization.

Biological Activity

Sodium 2-(3-methoxypyridin-2-yl)butanoate is a chemical compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and other relevant pharmacological effects.

- Molecular Formula : C10H12NNaO3

- Molecular Weight : 217.20 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxy group at the 3-position and a butanoate side chain, which enhances its solubility and bioavailability in aqueous environments.

This compound exhibits its biological effects through interactions with specific molecular targets, potentially acting as an enzyme inhibitor or activator. These interactions influence various biochemical pathways and cellular processes, although the precise mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Enterococcus faecalis | 8 μM |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against E. faecalis, with an MIC of 8 μM, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses. The results indicated that treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its role in reducing inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-(3-methoxypyridin-2-yl)butanoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling a pyridinyl moiety with a butanoate backbone followed by sodium salt formation. Key steps include:

- Ester hydrolysis : Use of sodium bicarbonate or sodium hydroxide in aqueous/organic biphasic systems to avoid side reactions .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures to isolate the sodium salt .

- Yield optimization : Controlled temperature during azide coupling (e.g., 95°C for intermediate steps) and stoichiometric adjustments of reagents like diphenylphosphoryl azide .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA)-modified mobile phases to assess purity (>95% by area under the curve) .

- Mass spectrometry (LCMS) : Confirm molecular weight via [M+H]+ or [M–Na]– ions (e.g., m/z 280–294 range for intermediates) .

- 1H-NMR : Monitor chemical shifts for the methoxypyridinyl group (δ ~3.8–3.9 ppm for OCH3) and sodium carboxylate (absence of ester carbonyl at ~170 ppm) .

Q. What are the critical stability considerations for handling this compound in aqueous solutions?

- Methodological Answer :

- Hygroscopicity : Store under inert gas (argon) at –20°C to prevent moisture absorption, which can hydrolyze the carboxylate .

- pH sensitivity : Maintain solutions at pH 7–9 to avoid protonation of the carboxylate, which reduces solubility. Buffers like ammonium acetate (10 mM) are recommended .

Advanced Research Questions

Q. How do stereochemical variations in the butanoate chain influence the compound’s biological or catalytic activity?

- Methodological Answer :

- Chiral synthesis : Employ asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .

- Activity assays : Compare IC50 values in receptor-binding studies (e.g., GnRH antagonism, as seen in related sodium carboxylates) to correlate stereochemistry with efficacy .

- Computational modeling : Use DFT calculations to predict binding conformations with target proteins (e.g., docking studies with GnRHR) .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in sodium carboxylate crystals .

- High-resolution validation : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguous electron density near the methoxypyridinyl group .

- Disorder modeling : Apply PART/SUMP restraints in SHELX for flexible side chains .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify degradation via LCMS. Monitor demethylation of the methoxypyridinyl group (m/z shift –14) .

- Pharmacokinetic profiling : Administer IV/PO doses in rodent models and measure plasma half-life. Sodium salts often show improved bioavailability due to enhanced solubility .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow NMR to track reaction rates with amines or thiols. The electron-withdrawing methoxypyridinyl group increases carboxylate electrophilicity .

- Isotopic labeling : Incorporate 18O into the carboxylate to confirm retention/loss during substitution (e.g., via FTIR or mass spec) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.